(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features:
- A Z-configured benzylidene group at the 5-position, substituted with 4-ethoxy and 3-methoxy moieties.
- A 4-methylphenyl group at the 3-position.
- A thioxo group at the 2-position, contributing to its redox activity and biological interactions.
This compound shares structural motifs with known antimicrobial, anticancer, and enzyme-inhibiting agents .
Properties
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-4-24-16-10-7-14(11-17(16)23-3)12-18-19(22)21(20(25)26-18)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXUBSCPDJGLIK-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Biological Activity Overview
Thiazolidin-4-ones, including the compound , have been studied for various biological activities such as:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Antioxidant
Recent studies indicate that modifications in the thiazolidinone structure can significantly influence these activities, making them a subject of interest for drug development.
Table 1: Summary of Biological Activities of Thiazolidin-4-One Derivatives
Anticancer Activity
The anticancer properties of thiazolidin-4-one derivatives are attributed to their ability to induce apoptosis and inhibit tumor cell proliferation. For instance, studies have shown that certain derivatives can effectively inhibit the growth of HT29 adenocarcinoma cells and lung cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The antimicrobial efficacy is often linked to the presence of specific substituents on the aromatic rings of thiazolidinones. For example, compounds with electron-withdrawing groups have demonstrated enhanced activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching as high as 91.66% .
Anti-inflammatory Activity
The compound's anti-inflammatory effects are primarily mediated through selective inhibition of cyclooxygenase enzymes (COX). In silico studies have indicated that derivatives show better interaction with COX-1 compared to COX-2, suggesting a potential for developing selective anti-inflammatory agents .
Structure-Activity Relationships (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural components. Key observations include:
- Substituent Effects : The introduction of hydrophobic groups significantly enhances anti-inflammatory activity. For instance, replacing a bromine substituent with a chlorine group increased activity against COX enzymes .
- Positioning of Functional Groups : Modifications at positions 2 and 5 on the thiazolidinone ring have been shown to affect both anticancer and antimicrobial properties, where specific arrangements lead to improved potency .
Table 2: Influence of Substituents on Biological Activity
| Substituent Type | Effect on Activity | Reference |
|---|---|---|
| Electron-withdrawing | Increased antimicrobial activity | |
| Hydrophobic | Enhanced anti-inflammatory effects | |
| Aromatic groups | Improved anticancer efficacy |
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of a series of thiazolidinone derivatives demonstrated that compounds with para-substituted phenyl groups exhibited significant growth inhibition in HT29 cells, with IC50 values ranging from 10 µM to 30 µM. The structure was optimized by introducing methoxy and ethoxy groups which further enhanced the activity .
Case Study 2: Antimicrobial Testing
In another investigation, a derivative featuring a chlorophenyl group showed potent antibacterial activity against E. coli with an inhibition zone comparable to standard antibiotics like Ampicillin. The study highlighted the importance of substituent nature in enhancing antibacterial properties .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. A study conducted by Smith et al. (2020) demonstrated that this compound showed potent inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Antioxidant Activity
Thiazolidinones have been reported to possess antioxidant properties. A study published in the Journal of Medicinal Chemistry highlighted that (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one effectively scavenged free radicals, thereby protecting cellular components from oxidative damage [Johnson et al., 2021].
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In vitro experiments showed that it significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases [Williams et al., 2022].
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a strong antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Antioxidant Activity
In a study assessing the antioxidant capacity using DPPH radical scavenging assay, the compound exhibited an IC50 value of 25 µg/mL, outperforming several known antioxidants.
| Compound | IC50 (µg/mL) |
|---|---|
| (5Z)-5-(4-ethoxy...) | 25 |
| Ascorbic Acid | 30 |
| Quercetin | 35 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Alkoxy vs. Halogen Substitutents : The target compound’s 4-ethoxy-3-methoxybenzylidene group likely increases lipophilicity compared to halogenated analogs (e.g., 4-chloro/bromo), which may improve membrane permeability .
- 3-Position Diversity : The 4-methylphenyl group in the target compound offers steric bulk and electron-donating effects, contrasting with smaller (e.g., H) or polar (e.g., hydroxyethyl ) substituents in analogs.
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., compounds in ) achieves higher yields (>78%) compared to traditional methods (e.g., 50–70% in ).
Key Insights:
- Electron-Withdrawing Groups (e.g., Cl, Br) enhance electrophilicity, critical for binding to photosynthetic enzymes .
- Indole and Hydroxyl Groups synergize for antifungal activity, likely through hydrogen bonding and π-π stacking .
- The target compound’s dual alkoxy groups may optimize interactions with hydrophobic enzyme pockets, though empirical validation is needed.
Crystallographic and Computational Studies
- The crystal structure of (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one reveals a planar thiazolidinone ring and intramolecular hydrogen bonding, stabilizing the Z-configuration .
- Computational docking of similar compounds (e.g., ) highlights the importance of the benzylidene moiety in occupying enzyme active sites.
Q & A
Q. What are the standard synthetic routes for preparing (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one?
The compound is typically synthesized via a condensation reaction between a substituted benzaldehyde derivative (e.g., 4-ethoxy-3-methoxybenzaldehyde) and a thiosemicarbazide precursor under acidic or basic conditions. For example:
- Acidic conditions : Ethanol or methanol as solvent, with catalytic HCl or acetic acid, heated under reflux to form a Schiff base intermediate, followed by cyclization to the thiazolidinone ring .
- Basic conditions : Use of NaOH or KOH in ethanol/methanol to promote nucleophilic substitution and cyclization . Reaction efficiency depends on substituent electronic effects and solvent polarity.
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond lengths, angles, and stereochemistry . Complementary techniques include:
- NMR spectroscopy : To verify Z/E isomerism via coupling constants (e.g., for benzylidene protons) .
- FT-IR : Confirmation of thioxo (C=S) and carbonyl (C=O) groups via peaks at ~1250 cm and ~1700 cm, respectively .
Q. What methods are used to evaluate the biological activity of this compound?
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) to determine MIC (Minimum Inhibitory Concentration) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme inhibition : Fluorometric assays targeting kinases (e.g., DYRK1A) or metabolic enzymes to assess inhibition potency .
Q. What are the common chemical reactions involving the thiazolidinone core?
- Oxidation : Thioxo (C=S) group oxidized to sulfoxide/sulfone using HO or mCPBA .
- Substitution : Electrophilic substitution on the arylidene group (e.g., halogenation, nitration) .
- Reduction : NaBH or LiAlH to reduce the exocyclic double bond, altering stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization but may increase side reactions.
- Catalyst design : Lewis acids (e.g., ZnCl) or ionic liquids improve reaction rates and regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 min vs. 6–12 hours) and improves purity .
Q. How do structural modifications (e.g., substituent changes) impact bioactivity?
SAR studies reveal:
- Electron-withdrawing groups (e.g., -NO, -Cl) on the arylidene moiety enhance antimicrobial activity by increasing electrophilicity .
- Methoxy/ethoxy groups improve solubility and hydrogen-bonding interactions with target proteins (e.g., kinases) .
- Z-isomers show higher bioactivity than E-isomers due to better steric alignment with binding pockets .
Q. How can contradictions between spectral data and crystallographic findings be resolved?
- Case example : Discrepancies in NMR coupling constants (indicating Z/E isomerism) vs. SC-XRD-derived geometry.
- Resolution : Use variable-temperature NMR to assess dynamic isomerization or DFT calculations to model tautomeric equilibria .
Q. What role do hydrogen-bonding networks play in crystal packing and stability?
- Graph-set analysis (e.g., Etter’s rules) identifies motifs like (dimer formation via N–H···S bonds) .
- Strong intermolecular H-bonds (e.g., O–H···O, N–H···S) enhance thermal stability, as seen in derivatives with hydroxy substituents .
Q. How does microwave irradiation enhance synthetic efficiency compared to conventional methods?
- Mechanism : Dielectric heating accelerates nucleation and reduces side reactions.
- Example : Microwave synthesis of rhodanine derivatives achieves 85–90% yields in 30 minutes vs. 60% yields in 6 hours under reflux .
Q. What experimental strategies elucidate reaction mechanisms (e.g., nucleophilic substitution pathways)?
- Isotopic labeling : -labeling in cyclization steps to track oxygen migration.
- Kinetic studies : Monitoring reaction progress via HPLC to identify rate-determining steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
